molecular formula C17H18O2S B15171305 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate CAS No. 919089-28-4

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate

Cat. No.: B15171305
CAS No.: 919089-28-4
M. Wt: 286.4 g/mol
InChI Key: CWVXFHURAKYDAC-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C17H18O2S It is a derivative of benzoic acid and contains a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzoic acid with 4-isopropylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the sulfanyl linkage.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-isopropylphenyl is coupled with 2-bromobenzoic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance, making it suitable for large-scale synthesis .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be compared with other similar compounds, such as:

    Methyl 2-{[4-(methyl)phenyl]sulfanyl}benzoate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Methyl 2-{[4-(tert-butyl)phenyl]sulfanyl}benzoate: Contains a tert-butyl group, offering different steric and electronic properties.

    Methyl 2-{[4-(phenyl)phenyl]sulfanyl}benzoate: Features a phenyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

919089-28-4

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

methyl 2-(4-propan-2-ylphenyl)sulfanylbenzoate

InChI

InChI=1S/C17H18O2S/c1-12(2)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(18)19-3/h4-12H,1-3H3

InChI Key

CWVXFHURAKYDAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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